2,6-Dichlorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,6-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-2-1-3-5(8)6(4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNIYLLTIOPFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50709-36-9 | |

| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50198764 | |

| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76195-83-0, 50709-36-9 | |

| Record name | Hydrazine, (2,6-dichlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76195-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050709369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,6-DICHLOROPHENYL)HYDRAZINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU64S4WET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride: A Cornerstone for Heterocyclic and Pharmaceutical Synthesis

Introduction

2,6-Dichlorophenylhydrazine hydrochloride is a pivotal reagent in modern organic and medicinal chemistry. Its unique structural features, particularly the sterically hindered and electron-deficient phenyl ring, make it an invaluable building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on its role in the Fischer indole synthesis and the development of pharmaceutically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 2,6-dichlorophenylhydrazine. The presence of two chlorine atoms at the ortho positions of the phenyl ring significantly influences its reactivity and the properties of the resulting compounds.

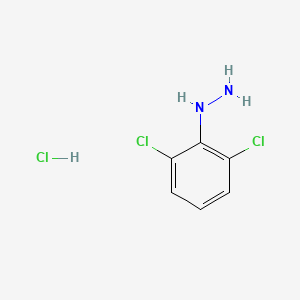

Chemical Structure:

The core structure consists of a hydrazine group attached to a benzene ring substituted with two chlorine atoms at positions 2 and 6.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 213.49 g/mol | [2][3][4][5] |

| Appearance | White to light yellow or light orange crystalline powder | [4][6] |

| Melting Point | 225 °C (decomposes) | [4] |

| CAS Number | 50709-36-9 | [4][7] |

| EC Number | 256-730-7 | [4] |

| Solubility | Soluble in water. | [8] |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion of the free base (2,6-dichlorophenylhydrazine) is observed at m/z 176.[9]

¹H NMR Spectroscopy: In a DMSO-d₆ solvent, the proton NMR spectrum shows characteristic signals for the aromatic protons and the hydrazine protons. The aromatic protons typically appear as a multiplet in the region of δ 7.2-7.6 ppm, while the hydrazine protons are observed at approximately δ 10.4 ppm.[9]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its key functional groups.[7]

-

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H stretching: Appears just above 3000 cm⁻¹.

-

C=C stretching (aromatic): Found in the 1450-1600 cm⁻¹ region.

-

C-Cl stretching: Expected in the fingerprint region, typically between 600 and 800 cm⁻¹.[7]

Synthesis of this compound

The synthesis of arylhydrazine hydrochlorides, including the 2,6-dichloro derivative, is a well-established process in organic chemistry.[7] The primary precursor for this synthesis is 2,6-dichloroaniline.[7] The general synthetic route involves two key steps: diazotization of the aniline followed by reduction of the resulting diazonium salt.

A typical procedure for the synthesis of a dichlorophenylhydrazine hydrochloride is as follows:

-

The substituted aniline is dissolved in aqueous HCl at a low temperature (e.g., -5 °C).

-

An aqueous solution of sodium nitrite is slowly added to form the corresponding diazonium salt.

-

A solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated HCl, is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature, and the resulting precipitate of the phenylhydrazine hydrochloride is collected by filtration.

Caption: General synthetic workflow for this compound.

Key Applications in Organic Synthesis

This compound is a versatile reagent primarily used for constructing nitrogen-containing heterocycles.[7]

Fischer Indole Synthesis

One of the most prominent applications of this compound is in the Fischer indole synthesis, a reaction that produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][10] The presence of the dichloro-substituents on the phenyl ring can influence the regioselectivity of the cyclization process and the properties of the resulting indole derivatives.[7] Indoles are a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds.[7][11]

The reaction mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine.[10] Following protonation, a[9][9]-sigmatropic rearrangement occurs, leading to a di-imine intermediate. This intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[10][12]

Caption: Simplified workflow of the Fischer Indole Synthesis.

Synthesis of Pyrazoles

Another key application is in the synthesis of pyrazoles, which are five-membered heterocyclic compounds with a broad spectrum of biological activities.[7] this compound can be condensed with 1,3-dicarbonyl compounds to yield 1-(2,6-dichlorophenyl)-substituted pyrazoles.[7] For instance, it has been used in the preparation of 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester.[4]

Applications in Pharmaceutical Development

The 2,6-dichlorophenyl moiety is a key structural feature in several biologically active molecules. The chlorine atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target.[7]

A notable example is its use as a precursor in the synthesis of Clonidine , an antihypertensive drug.[13] The synthesis of clonidine involves the reaction of a derivative of 2,6-dichloroaniline, which can be prepared from 2,6-dichlorophenylhydrazine, with other reagents to form the final imidazoline ring structure.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classifications:

-

Acute toxicity (Oral, Dermal, Inhalation)[2]

-

Skin Irritant[2]

-

Eye Irritant[2]

-

Specific target organ toxicity (single exposure), may cause respiratory irritation[2]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Goggles (EN 166)[2]

-

Hand Protection: Protective gloves[2]

-

Skin and Body Protection: Appropriate protective clothing to prevent skin exposure[2]

-

Respiratory Protection: Particle filtering half mask (EN149:2001) for small-scale use[2]

Handling and Storage:

-

Ensure adequate ventilation, especially in confined areas.[2]

-

Avoid dust formation.[2]

-

Store in a tightly closed container in a dry and well-ventilated place.[14]

In case of exposure, immediate medical attention is required. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][14][15][16]

Conclusion

This compound is a fundamentally important and versatile building block in synthetic chemistry. Its utility in the Fischer indole synthesis and the construction of other heterocyclic systems has cemented its role in both academic research and industrial applications, particularly in the pharmaceutical sector. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in these fields. Continued exploration of its applications is expected to lead to the development of novel bioactive compounds and more efficient synthetic methodologies.[7]

References

-

(2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Retrieved from [Link]

-

(2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9. (n.d.). Retrieved from [Link]

-

CAS No : 50709-36-9 | Product Name : (2,6-Dichlorophenyl)hydrazine Hydrochloride. (n.d.). Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). Retrieved from [Link]

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2,4-Dichlorophenylhydrazine HCl | CAS 5446-18-4 | Chemical-Suppliers. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone - Canadian Science Publishing. (n.d.). Retrieved from [Link]

- EP0693055B1 - Novel process for preparation of clonidine derivatives - Google Patents. (n.d.).

-

An Improved Process For The Preparation Of Clonidine Hydrochloride - Quick Company. (n.d.). Retrieved from [Link]

Sources

- 1. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.nl [fishersci.nl]

- 3. (2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9 [matrix-fine-chemicals.com]

- 4. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 50709-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-Dichlorophenylhydrazine hydrochloride | 5446-18-4 [chemicalbook.com]

- 9. This compound(50709-36-9) MS spectrum [chemicalbook.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jk-sci.com [jk-sci.com]

- 13. An Improved Process For The Preparation Of Clonidine Hydrochloride [quickcompany.in]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.ca [fishersci.ca]

- 16. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dichlorophenylhydrazine Hydrochloride from 2,6-Dichloroaniline

This guide provides an in-depth exploration of the synthetic pathway from 2,6-dichloroaniline to 2,6-dichlorophenylhydrazine hydrochloride, a critical intermediate in the development of various pharmaceutical and agrochemical agents. We will delve into the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a safe and efficient synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Strategic Overview: A Two-Step Transformation

The synthesis of this compound from 2,6-dichloroaniline is a classic and reliable two-step process. The core transformation hinges on the conversion of a primary aromatic amine into a hydrazine derivative.

-

Diazotization: The primary amino group of 2,6-dichloroaniline is converted into a diazonium salt (2,6-dichlorobenzenediazonium chloride) using nitrous acid, which is generated in situ. This step is highly sensitive to temperature and requires precise control.

-

Reduction: The intermediate diazonium salt is subsequently reduced to the corresponding hydrazine. While various reducing agents can be employed, this guide will focus on the use of stannous chloride (tin(II) chloride), a robust and widely documented reagent for this transformation.[1] The final product is isolated as a stable hydrochloride salt.

Figure 1: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and process optimization.

The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry.[2] The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[3]

The mechanism proceeds as follows:

-

Formation of the Electrophile: Nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,6-dichloroaniline attacks the nitrosonium ion.

-

Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The departure of water yields the stable 2,6-dichlorobenzenediazonium ion.[2]

Caption: Key steps in the mechanism of diazotization. "Ar" represents the 2,6-dichlorophenyl group.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable and can violently decompose at elevated temperatures.[4] Furthermore, maintaining a low temperature prevents the diazonium salt from reacting with water to form the corresponding phenol, a significant side product.

-

Excess Acid: A surplus of hydrochloric acid is essential. It ensures the complete protonation of 2,6-dichloroaniline to form its hydrochloride salt, increasing its solubility. It also drives the formation of the nitrosonium ion and prevents the newly formed diazonium salt from coupling with any unreacted amine, which would form an unwanted azo compound.[4]

Reduction with Tin(II) Chloride

Tin(II) chloride is a classic and effective reducing agent for converting diazonium salts to arylhydrazines.[1][5] In the acidic environment of concentrated HCl, SnCl₂ reduces the diazonium group. The tin(II) is oxidized to tin(IV) in the process. The overall stoichiometry involves two equivalents of SnCl₂ per equivalent of diazonium salt. The resulting 2,6-dichlorophenylhydrazine is protonated in the strong acid and precipitates as its hydrochloride salt.

Causality Behind Experimental Choices:

-

Strongly Acidic Medium: Using concentrated HCl for the tin(II) chloride solution prevents the hydrolysis of SnCl₂ to insoluble tin oxychloride, which would deactivate the reagent.[6] It also ensures the final product precipitates as the desired hydrochloride salt.

-

Controlled Addition: The cold diazonium salt solution must be added slowly to the reducing agent solution. This controls the exothermic reaction and prevents localized overheating, which could lead to decomposition of the remaining diazonium salt.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and potentially energetic intermediates. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 2,6-Dichloroaniline | 162.02 | 0.10 | 1.0 | 16.20 g |

| Concentrated HCl (~37%) | 36.46 | ~0.90 | ~9.0 | ~75 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.105 | 1.05 | 7.25 g |

| Tin(II) Chloride Dihydrate | 225.63 | 0.22 | 2.2 | 49.64 g |

| Urea (for quenching) | 60.06 | - | - | As needed |

| Distilled Water | 18.02 | - | - | ~200 mL |

| Equipment | ||||

| 500 mL 3-neck round-bottom flask, Mechanical stirrer, Thermometer, Dropping funnel, Ice-salt bath, Buchner funnel and filtration flask. |

Step-by-Step Procedure

Part A: Diazotization

-

Preparation of Aniline Salt Solution: In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine 16.20 g (0.10 mol) of 2,6-dichloroaniline with 50 mL of distilled water and 25 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry of the hydrochloride salt.

-

Cooling: Place the flask in an ice-salt bath and cool the slurry to 0 °C with vigorous stirring.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of cold distilled water.

-

Diazotization Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the cold aniline salt slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The slurry should gradually dissolve to form a clear, yellowish solution of the diazonium salt.

-

Completion Check & Quenching: After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates completion.[4] If the test is positive, quench the excess nitrous acid by adding small portions of urea until the test is negative.

Part B: Reduction and Isolation

-

Preparation of Reducing Solution: In a separate 1 L beaker, dissolve 49.64 g (0.22 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

-

Reduction Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred, cold tin(II) chloride solution. A thick, white precipitate of the hydrazine hydrochloride salt should form. Maintain the temperature below 10 °C during this addition.

-

Product Maturation: After the addition is complete, allow the mixture to stand in the ice bath with occasional stirring for 1-2 hours to ensure complete precipitation.[5]

-

Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove residual tin salts and acid.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. The product is this compound.

Safety and Handling

-

Chemical Toxicity: 2,6-dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[7][8] Hydrazine derivatives are also generally toxic and should be handled with care.

-

Diazonium Salt Instability: NEVER allow the intermediate diazonium salt to be isolated or dried. In a solid, dry state, diazonium salts are shock-sensitive and can be explosive. Always keep it in a cold, aqueous solution.

-

Exothermic Reactions: Both diazotization and the reduction step are exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]

-

Waste Disposal: All chemical waste, including filtrates containing tin salts, must be collected and disposed of according to institutional and local environmental regulations.

References

-

Allen, C. F. H. (n.d.). How is phenylhydrazine prepared from aniline? Topper's Solved these Questions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of Phenylhydrazine. Chempedia. Retrieved from [Link]

-

Erowid. (n.d.). Syntheses of Phenylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.

-

American Chemical Society. (2008, December 12). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Retrieved from [Link]

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Loba Chemie. (n.d.). 2,6-DICHLOROANILINE EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroaniline, 98%. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

dlab @ EPFL. (n.d.). Tin(II) chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Tin(II) chloride. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

CAS number for 2,6-Dichlorophenylhydrazine hydrochloride

An In-Depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride

This guide provides a comprehensive technical overview of this compound, a critical reagent in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound, from its fundamental properties to its application in complex molecular synthesis.

Core Identification and Chemical Profile

This compound is a substituted hydrazine salt widely utilized as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its chemical identity is definitively established by its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 50709-36-9 [1][2][3][4][5][6]

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a more convenient reagent for various chemical transformations compared to its freebase form.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [1] |

| Molecular Weight | 213.49 g/mol | [1][5][7] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 225 °C (decomposes) | [6] |

| Purity | Typically ≥98% | |

| SMILES String | Cl.NNc1c(Cl)cccc1Cl | [1] |

| InChI Key | CQNIYLLTIOPFCJ-UHFFFAOYSA-N | |

| EC Number | 256-730-7 |

Synthesis Pathway: From Aniline to Hydrazine

The industrial and laboratory-scale synthesis of this compound is a well-established process that begins with the corresponding aniline derivative, 2,6-dichloroaniline.[2] The causality behind this choice of precursor lies in its commercial availability and the efficiency of the subsequent chemical transformations. The process involves two primary, sequential steps: diazotization followed by reduction.

Mechanistic Rationale

-

Diazotization: The primary aromatic amine (2,6-dichloroaniline) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (-5 to 0 °C). This reaction converts the amine group into a diazonium salt (2,6-dichlorobenzenediazonium chloride). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt intermediate is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[8] The stannous chloride efficiently donates electrons to the diazonium group, reducing it to the hydrazine moiety while forming the stable hydrochloride salt, which often precipitates from the reaction mixture.

Synthesis Workflow Diagram

The following diagram illustrates the established synthetic pathway.

Caption: General synthesis scheme for 2,6-Dichlorophenylhydrazine HCl.

Standard Laboratory Protocol

This protocol is a self-validating system for the synthesis of the target compound.

-

Vessel Preparation: To a jacketed reaction vessel maintained at -5 °C, add 2,6-dichloroaniline (1 equivalent).

-

Acidification: Add 6 M hydrochloric acid (HCl) with stirring until the aniline is fully dissolved and the temperature is stable.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water. Add this solution dropwise to the aniline mixture, ensuring the temperature does not rise above 0 °C. Stir for 30 minutes post-addition to ensure complete formation of the diazonium salt.

-

Reduction: In a separate vessel, prepare a solution of stannous chloride (SnCl₂, 2.5 equivalents) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt suspension.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[8]

-

Isolation: The resulting precipitate, which is the desired this compound, is collected by filtration.

-

Purification: Wash the filtered solid with a small amount of cold HCl solution to remove any unreacted starting materials or byproducts.

-

Drying: Dry the product under a vacuum to yield the final, purified compound.[8]

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound is as a versatile building block for constructing nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutically active compounds.[2] The presence of the 2,6-dichloro substitution pattern is particularly significant as the chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

Fischer Indole and Knorr Pyrazole Syntheses

Two of the most prominent applications are the Fischer indole synthesis and the Knorr pyrazole synthesis.[2]

-

Fischer Indole Synthesis: This compound reacts with aldehydes or ketones under acidic conditions to form substituted indoles. Indole motifs are ubiquitous in natural products and pharmaceuticals.[2]

-

Pyrazole Synthesis: It can be condensed with 1,3-dicarbonyl compounds to yield 1-(2,6-dichlorophenyl)-substituted pyrazoles.[2] Pyrazoles are known to exhibit a broad spectrum of biological activities. For instance, this compound has been used to prepare ethyl 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate.

Application Workflow Diagram

Caption: Key synthetic applications of the title compound.

Role in Pharmaceutical Agents

The 2,6-dichlorophenyl moiety is a key structural feature in numerous biologically active molecules. The chlorine atoms can serve as strategic blocking groups to prevent metabolic oxidation at those positions, thereby increasing the drug's half-life. Furthermore, they can form crucial halogen bonds or hydrophobic interactions within the binding pockets of target proteins, such as kinases. A notable example is its use in the synthesis of potent Src kinase inhibitors, which have demonstrated anti-tumor activity.[2]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount for its use in synthesis, particularly in a pharmaceutical context. Several standard analytical techniques are employed for this purpose.

| Analytical Method | Purpose & Rationale | Detection Limits |

| High-Performance Liquid Chromatography (HPLC) | The most common method for assessing purity and quantifying impurities (e.g., positional isomers).[9] Reverse-phase HPLC with a C18 column provides excellent separation of the main compound from related substances.[9] | Can detect impurities at levels as low as 0.02-0.04%.[9] |

| Gas Chromatography (GC) | Used to separate and quantify volatile components. May require derivatization of the hydrazine to improve thermal stability and chromatographic behavior. Often coupled with detectors like FID, NPD, or Mass Spectrometry (MS) for unequivocal identification.[10] | Detection limits are generally in the μg/mL range.[10] |

| Spectrophotometry (UV-Vis) | A rapid method for quantification by measuring the absorbance of light at a specific wavelength.[10] Useful for concentration determination in solutions. | Method-dependent, but generally sensitive. |

| Spectroscopy (FTIR, NMR) | Used for structural confirmation. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. | Not a quantitative method for purity but essential for identity confirmation. |

Safety, Handling, and Storage Protocols

This compound is a hazardous substance that requires strict safety protocols. The following information is synthesized from material safety data sheets (MSDS) and should be rigorously followed.[11][12]

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed. H312 + H332: Harmful in contact with skin or if inhaled.[3] H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is a self-validating system for ensuring laboratory safety.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[11]

-

Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Inspect gloves for integrity before use.[11][12]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[11]

-

Respiratory Protection: For operations that may generate significant dust, use a P2 (EN 143) or N95 (US) respirator cartridge.

-

-

Hygiene: Do not eat, drink, or smoke in the work area.[12] Wash hands thoroughly after handling.[3]

-

Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it into a suitable, labeled container for disposal.[11] Do not allow the chemical to enter the environment.[11][12]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is noted to be air-sensitive and hygroscopic.

-

Inert Atmosphere: For long-term stability, it is recommended to store under an inert gas like nitrogen.[6]

-

Incompatibilities: Keep away from strong bases and oxidizing agents.[12]

Conclusion and Future Outlook

This compound (CAS No. 50709-36-9) is more than just a chemical intermediate; it is an enabling tool for medicinal chemistry and drug discovery. Its well-defined synthesis and versatile reactivity, particularly in forming indole and pyrazole scaffolds, ensure its continued relevance. Future research will likely focus on leveraging the unique electronic and steric properties of the 2,6-dichlorophenyl moiety to develop novel bioactive compounds targeting a range of diseases, from cancer to inflammatory disorders.[2] Concurrently, there is a growing emphasis on developing greener and more efficient synthetic methodologies for its production.[2]

References

-

Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific. [Link]

-

(2,6-Dichlorophenyl)hydrazine Hydrochloride - Chemical Distribution | SmartChem. (n.d.). SmartChem. [Link]

-

(2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem. (n.d.). PubChem. [Link]

-

CAS No : 50709-36-9 | Product Name : (2,6-Dichlorophenyl)hydrazine Hydrochloride. (n.d.). Pharmaffiliates. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]

-

The Future of 2,6-Dichloropyrazine in the Medical Industry. (2025, September 12). API Manufacturer-ZCPC. [Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). PMC - NIH. [Link]

-

Hydrazide-based drugs in clinical use. (n.d.). ResearchGate. [Link]

Sources

- 1. aldlab.com [aldlab.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 50709-36-9 | TCI AMERICA [tcichemicals.com]

- 4. Chemical Distribution | SmartChem [smart-chem.de]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 50709-36-9 | FD37410 [biosynth.com]

- 7. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. fishersci.nl [fishersci.nl]

- 12. fishersci.ca [fishersci.ca]

2,6-Dichlorophenylhydrazine hydrochloride molecular weight

An In-Depth Technical Guide to 2,6-Dichlorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern synthetic and medicinal chemistry. While the core topic is its molecular weight, this paper expands to deliver an in-depth analysis for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, detail established synthetic and analytical protocols, and illuminate its critical role as a versatile building block in the synthesis of pharmacologically active heterocyclic compounds. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Core Physicochemical Properties and Identification

This compound is a substituted hydrazine derivative that serves as a key intermediate in organic synthesis. Its hydrochloride salt form enhances stability and handling characteristics compared to the free base.

The molecular formula of the compound is C₆H₆Cl₂N₂·HCl, which corresponds to a precise molecular weight of 213.49 g/mol [1][2]. This value is fundamental for stoichiometric calculations in reaction planning and for characterization by mass spectrometry.

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Source(s) |

| Molecular Weight | 213.49 g/mol | [1][3][4] |

| Molecular Formula | C₆H₆Cl₂N₂·HCl (or C₆H₇Cl₃N₂) | [2][5][6] |

| CAS Number | 50709-36-9 | [1][5] |

| Appearance | White to light yellow or light orange crystalline powder | [3] |

| Melting Point | 225 °C (with decomposition) | [1][3] |

| Purity (Typical) | >98.0% (determined by HPLC) | [7] |

| InChIKey | CQNIYLLTIOPFCJ-UHFFFAOYSA-N | [1][4][5] |

| Canonical SMILES | Cl.NNc1c(Cl)cccc1Cl | [1][2][5] |

The compound is noted to be air-sensitive and hygroscopic, necessitating specific storage conditions, such as under an inert gas atmosphere in a cool, dark, and dry place to maintain its integrity[7].

Synthesis and Purification

The established route for synthesizing arylhydrazines, including this compound, begins with the corresponding aniline precursor, 2,6-dichloroaniline[8]. The process involves two classical steps in organic chemistry: diazotization followed by reduction.

Expert Insight: The diazotization reaction is highly sensitive to temperature. Maintaining the reaction at 0 to -5 °C is critical because the intermediate diazonium salt is unstable at higher temperatures and can decompose, significantly reducing the yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a standard procedure adapted for this specific compound[9].

-

Diazotization:

-

Suspend 2,6-dichloroaniline (1 equivalent) in a 6 M aqueous solution of hydrochloric acid.

-

Cool the mixture to -5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 0 °C.

-

Stir the resulting mixture for an additional 30 minutes at -5 °C to ensure the complete formation of the 2,6-dichlorobenzenediazonium chloride intermediate.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) (2.5 equivalents) in concentrated hydrochloric acid.

-

Add the reducing solution dropwise to the cold diazonium salt suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

The precipitated product, this compound, is collected by vacuum filtration.

-

Wash the crude product with a small amount of cold hydrochloric acid solution to remove unreacted starting materials and inorganic salts.

-

Dry the product under a vacuum. For higher purity, the hydrochloride salt can be recrystallized from hot water or an ethanol/water mixture[10].

-

Caption: A generalized workflow for the synthesis of this compound.

Pivotal Role in Pharmaceutical Synthesis

This compound is not an end product but a crucial synthon, valued for its ability to construct complex nitrogen-containing heterocyclic scaffolds that are prevalent in biologically active molecules[8]. The 2,6-dichloro substitution pattern is particularly significant as the chlorine atoms can modulate a drug candidate's lipophilicity, metabolic stability, and binding interactions with its biological target[8].

The Fischer Indole Synthesis

One of the most prominent applications of this reagent is in the Fischer indole synthesis. It reacts with aldehydes or ketones under acidic conditions to form substituted indoles, a core structure in numerous pharmaceuticals[8].

Sources

- 1. 2,6-ジクロロフェニルヒドラジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. aldlab.com [aldlab.com]

- 3. This compound | C6H7Cl3N2 - BuyersGuideChem [buyersguidechem.com]

- 4. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2,6-DICHLOROPHENYL)HYDRAZINE HYDROCHLORIDE | CAS 50709-36-9 [matrix-fine-chemicals.com]

- 6. This compound, 98+% 1 g | Request for Quote [thermofisher.com]

- 7. This compound | 50709-36-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Determining the Solubility of 2,6-Dichlorophenylhydrazine Hydrochloride in Methanol: A Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of 2,6-Dichlorophenylhydrazine hydrochloride in methanol. We will delve into the core chemical principles governing its solubility, provide a detailed experimental protocol for its determination, and discuss critical factors that can influence the experimental outcomes.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the compound's properties is paramount before commencing any experimental work. This compound is a substituted hydrazine derivative presented as a hydrochloride salt.[1][2] Its key characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [2] |

| Molecular Weight | 213.49 g/mol | [2] |

| Appearance | White to light yellow/orange powder or crystals | [3] |

| Melting Point | ~225 °C (with decomposition) | |

| CAS Number | 50709-36-9 | [2] |

The presence of the hydrochloride moiety is a critical determinant of its solubility profile. As a salt, it is ionic in nature, which generally enhances its solubility in polar solvents.[4]

The Principle of Solubility: "Like Dissolves Like" in Action

The solubility of a substance is fundamentally governed by the interactions between the solute and the solvent molecules. For this compound and methanol, the key interactions are:

-

Ion-Dipole Interactions: The hydrochloride salt exists as a protonated hydrazinium cation and a chloride anion. Methanol (CH₃OH) is a polar protic solvent with a significant dipole moment due to the electronegative oxygen atom. The positive pole of the methanol dipole (the hydroxyl hydrogen) will be attracted to the chloride anion, while the negative pole (the oxygen atom) will be attracted to the hydrazinium cation. These strong ion-dipole interactions are the primary driving force for dissolution.

-

Hydrogen Bonding: The protonated hydrazine moiety and the chloride ion can both participate in hydrogen bonding with methanol molecules. This further stabilizes the dissolved ions within the solvent cage.

The general principle that hydrochloride salts of organic amines exhibit good solubility in polar solvents supports the expectation of solubility in methanol.[4]

Caption: Ion-dipole interactions between the solute ions and polar methanol molecules.

Experimental Protocol for Determining Solubility

The following protocol outlines a reliable method for determining the solubility of this compound in methanol at a given temperature. This method is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

This compound (purity ≥98%)

-

Anhydrous methanol (ACS grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other methanol-resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of methanol in a sealed vial. An "excess amount" ensures that undissolved solid remains, which is the definition of a saturated solution.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for at least 2 hours at the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the methanol under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Once the solvent is fully evaporated, weigh the remaining solid. The solubility can be calculated in g/L.

-

-

Quantitative Analysis by HPLC (More Precise Method):

-

Prepare a series of standard solutions of this compound in methanol with known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This gives the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

Caption: Experimental workflow for determining solubility.

Critical Factors Influencing Solubility

-

Temperature: The solubility of most solids increases with temperature. Therefore, it is crucial to control and report the temperature at which the solubility is determined.

-

Purity of Solute and Solvent: Impurities can significantly affect solubility. Using high-purity this compound and anhydrous methanol is essential for accurate results.

-

pH: As a hydrochloride salt, the solubility can be influenced by pH. In a neutral solvent like methanol, this effect is minimal. However, if any acidic or basic impurities are present, they could alter the equilibrium and, consequently, the solubility.

-

Equilibration Time: It is vital to allow sufficient time for the dissolution process to reach equilibrium. Insufficient equilibration time will lead to an underestimation of the solubility.

Safety Considerations

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.[1] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][5]

Conclusion

References

-

PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. [Link]

-

Solubility of Things. (n.d.). 1,1-Diphenylhydrazine hydrochloride. [Link]

-

Organic Syntheses. (n.d.). Phenylhydrazine. [Link]

-

Semantic Scholar. (2018, April 7). Research on the Treatment and Comprehensive Utilization of Phenylhydrazine Hydrochloride Effluent. [Link]

Sources

A Senior Application Scientist's Guide to 2,6-Dichlorophenylhydrazine Hydrochloride in Modern Medicinal Chemistry

Preamble: Beyond the Reagent Shelf

In the landscape of medicinal chemistry, the value of a starting material is not merely in its reactivity but in the strategic advantages it confers upon a synthetic campaign. 2,6-Dichlorophenylhydrazine hydrochloride is one such reagent. More than a simple hydrazine, it is a sophisticated building block, or synthon, whose inherent electronic and steric properties are leveraged to construct complex molecular architectures with tailored pharmacological profiles. This guide moves beyond a cursory overview to provide an in-depth, field-proven perspective on the strategic application of this versatile compound. We will explore not just the "what" but the "why"—elucidating the causality behind its utility in crafting key heterocyclic scaffolds that form the backbone of numerous therapeutic agents.

Section 1: Core Characteristics and Strategic Handling

Before deploying any reagent, a thorough understanding of its fundamental properties and handling requirements is paramount. This ensures reproducibility, safety, and optimal reaction outcomes.

Physicochemical Data

The properties of this compound are summarized below. Its solid form and relatively high melting point are typical for a hydrochloride salt, lending it greater stability and ease of handling compared to its freebase form.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [1] |

| Molecular Weight | 213.49 g/mol | [1][2] |

| CAS Number | 50709-36-9 | [1][2] |

| Appearance | Powder/Solid | [1] |

| Melting Point | 225 °C (decomposition) | [1] |

| Functional Groups | Hydrazine, Chloro | [1] |

Safety and Handling: A Self-Validating Protocol

Trustworthiness in experimental design begins with safety. This compound is a potent chemical that demands respect and careful handling.

-

GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, and harmful in contact with skin or if inhaled.[1][2] It also causes serious eye and skin irritation.[1][2]

-

Personal Protective Equipment (PPE): A mandatory self-validating system includes the use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[1]

-

Storage: The compound is noted to be air-sensitive and hygroscopic. Therefore, it must be stored under an inert gas (e.g., Argon or Nitrogen) in a cool, dark, and dry place to prevent degradation and ensure the integrity of starting material for reproducible results.

Section 2: Cornerstone Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor to nitrogen-containing heterocycles, which are privileged structures in drug discovery.[3] Its reactive hydrazine moiety is the engine of cyclization, while the dichlorinated phenyl ring provides a scaffold for tuning pharmacokinetics and pharmacodynamics.

The Fischer Indole Synthesis: Crafting a Privileged Scaffold

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[4] Indoles are ubiquitous in pharmaceuticals, from the anti-migraine triptan class of drugs to anti-inflammatory agents like Indometacin.[4]

Causality of Reagent Choice: The reaction proceeds by condensing a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4] The use of the 2,6-dichloro substituted hydrazine is a strategic choice. The electron-withdrawing chlorine atoms can influence the electronics of the key[5][5]-sigmatropic rearrangement step, and their steric bulk can direct the regioselectivity of the cyclization, offering finer control over the final product.[3]

Workflow Diagram: Fischer Indole Synthesis

Caption: Workflow of the Fischer Indole Synthesis.

Exemplary Protocol: Generalized Fischer Indole Synthesis

-

Reaction Setup: To a solution of the selected ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add this compound (1.05 eq).

-

Catalysis: Add the acid catalyst (e.g., a few drops of concentrated H₂SO₄, or polyphosphoric acid) to the mixture. The choice of acid and solvent is critical and must be optimized based on the substrate's reactivity.

-

Heating: Heat the reaction mixture to reflux for a period determined by thin-layer chromatography (TLC) monitoring (typically 2-8 hours). The reaction first forms the hydrazone intermediate, which then undergoes rearrangement and cyclization upon heating.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The crude indole product often precipitates and can be collected by filtration.

-

Purification: The crude solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted indole.

Pyrazole Synthesis: Accessing a Broad Spectrum of Bioactivity

Pyrazoles are another class of five-membered heterocycles that exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] this compound serves as an excellent starting material for accessing 1-aryl-substituted pyrazoles.

Causality of Reagent Choice: The synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[3] The 2,6-dichlorophenyl group introduced via the hydrazine starting material is often a key pharmacophore. It can form critical interactions within the binding pocket of a target protein and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. A specific example includes its use in preparing 1-(2,6-dichlorophenyl)-4-methyl-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, ethyl ester.[1][3]

Sources

- 1. 2,6-Dichlorophenylhydrazine 98 50709-36-9 [sigmaaldrich.com]

- 2. (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. CLONIDINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorophenylhydrazine Hydrochloride

Foreword: Unveiling the Molecular Signature

For the discerning researcher in organic synthesis and pharmaceutical development, the precise structural elucidation of chemical entities is paramount. 2,6-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-36-9) serves as a valuable building block, particularly in the synthesis of nitrogen-containing heterocycles which are prevalent in many biologically active compounds.[1] Its utility in foundational reactions like the Fischer indole synthesis underscores the necessity for a comprehensive understanding of its structural and electronic properties.[1] This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is rooted in the principles of scientific integrity, providing not just the data, but the causal reasoning behind the experimental choices and interpretation, thereby empowering fellow scientists to confidently identify and utilize this compound in their research endeavors.

Molecular Structure and Spectroscopic Overview

This compound is a salt, with the protonated hydrazine moiety electrostatically associated with a chloride ion. This seemingly simple salt formation has significant implications for its spectroscopic behavior, influencing the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in mass spectrometry.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale: The choice of a deuterated solvent is critical in ¹H NMR to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for hydrochloride salts due to its high polarity, which aids in dissolution, and its ability to engage in hydrogen bonding, which can sharpen the N-H proton signals.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydrazine moiety protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d (doublet) | 2H | H-3, H-5 |

| ~7.25 | t (triplet) | 1H | H-4 |

| ~10.3 | br s (broad singlet) | 3H | -NH₃⁺ |

| ~8.5 | br s (broad singlet) | 1H | -NH- |

Interpretation and Expertise:

-

Aromatic Region: The aromatic region displays a characteristic AX₂ spin system. The two protons at the 3 and 5 positions (H-3, H-5) are chemically equivalent due to the symmetry of the phenyl ring. They appear as a doublet due to coupling with the single proton at the 4-position (H-4). The H-4 proton, in turn, is split into a triplet by the two neighboring H-3 and H-5 protons. The downfield shift of these protons is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the two chlorine atoms.

-

Hydrazine Protons: The protons of the hydrazine group appear as broad singlets. The broadness is a consequence of several factors: quadrupolar relaxation of the ¹⁴N nuclei, chemical exchange with residual water in the solvent, and intermolecular proton exchange. The signal at approximately 10.3 ppm integrating to three protons is assigned to the protonated terminal amine (-NH₃⁺), while the signal around 8.5 ppm corresponds to the secondary amine proton (-NH-). The significant downfield shift of the -NH₃⁺ protons is due to the positive charge and deshielding.

Caption: ¹H NMR signal assignment workflow.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-1 (ipso-carbon attached to nitrogen) |

| ~129.0 | C-3, C-5 |

| ~128.5 | C-4 |

| ~120.0 | C-2, C-6 (ipso-carbons attached to chlorine) |

Interpretation and Expertise:

-

Ipso-Carbons: The carbons directly attached to heteroatoms (ipso-carbons) show distinct chemical shifts. The C-1 carbon, bonded to the nitrogen of the hydrazine group, is significantly deshielded and appears around 145.0 ppm. The C-2 and C-6 carbons, bonded to the electronegative chlorine atoms, are also deshielded and resonate at approximately 120.0 ppm.

-

Aromatic Carbons: The protonated aromatic carbons, C-3, C-5, and C-4, appear in the expected aromatic region. The signal for C-3 and C-5 is a single peak due to chemical equivalence.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality spectra. The technique relies on the total internal reflection of an IR beam within a crystal in close contact with the sample.

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=C, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch | -NH₃⁺ and -NH- stretching vibrations |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H stretching |

| ~1600, ~1470 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations |

| ~1100 | Strong | C-N stretch | Stretching of the C-N bond |

| Below 800 | Strong | C-Cl stretch | Stretching of the C-Cl bonds |

Interpretation and Expertise:

-

N-H Stretching Region: The most prominent feature is the broad and strong absorption in the 3200-2800 cm⁻¹ region. This is characteristic of the N-H stretching vibrations of the protonated amine (-NH₃⁺) and the secondary amine (-NH-). The broadening is due to extensive hydrogen bonding in the solid state.

-

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations appear as medium intensity bands just above 3000 cm⁻¹. The characteristic aromatic C=C skeletal vibrations are observed as a pair of bands around 1600 cm⁻¹ and 1470 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule. The strong band around 1100 cm⁻¹ is attributed to the C-N stretching vibration. The strong absorptions below 800 cm⁻¹ are characteristic of the C-Cl stretching modes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Rationale: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a molecular fingerprint for structural confirmation.

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller charged fragments and neutral radicals.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectral Analysis

The EI mass spectrum of 2,6-Dichlorophenylhydrazine (the free base, as the HCl salt is not volatile) shows a characteristic molecular ion peak and several key fragment ions. The molecular weight of the free base is 176.0 g/mol .

| m/z | Relative Intensity | Proposed Fragment | Loss |

| 176/178/180 | High | [C₆H₆Cl₂N₂]⁺• | Molecular Ion (M⁺•) |

| 141 | Moderate | [C₆H₄ClN₂]⁺ | -Cl |

| 111 | High | [C₆H₄Cl]⁺ | -N₂H₂ |

| 75 | Moderate | [C₆H₃]⁺ | -Cl, -N₂H₂ |

Interpretation and Expertise:

-

Molecular Ion Peak: The molecular ion peak cluster at m/z 176, 178, and 180 is a definitive feature. The isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The approximate 9:6:1 intensity ratio of these peaks is characteristic of a molecule containing two chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of Chlorine: The fragment at m/z 141 corresponds to the loss of a chlorine radical from the molecular ion.

-

Cleavage of the N-N Bond: A common fragmentation pathway for hydrazines is the cleavage of the N-N bond. The loss of a diazene radical (•N₂H₂) from the molecular ion would lead to the dichlorophenyl radical cation at m/z 145, which can then lose a chlorine atom to give the fragment at m/z 111.

-

Loss of the Hydrazine Moiety: A significant fragmentation involves the loss of the entire hydrazine side chain as N₂H₂, resulting in the formation of the dichlorophenyl cation at m/z 111. Further loss of a chlorine atom from this fragment gives the ion at m/z 75.

-

Caption: Proposed MS fragmentation of 2,6-Dichlorophenylhydrazine.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of a multi-technique approach to structural elucidation. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups and their connectivity, and mass spectrometry establishes the molecular weight and provides valuable information on the molecule's fragmentation behavior. The congruence of the data from these independent techniques provides an unambiguous and trustworthy confirmation of the structure of this compound, equipping researchers with the foundational knowledge required for its confident application in synthesis and drug discovery.

References

-

PubChem. (2,6-Dichlorophenyl)hydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Organic Syntheses. (n.d.). Phenylhydrazine Hydrochloride. Retrieved from [Link][3]

-

NIST. (n.d.). Hydrazine, (2,5-dichlorophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][4]

Sources

The Strategic Application of 2,6-Dichlorophenylhydrazine Hydrochloride in Fischer Indole Synthesis: A Technical Guide

Executive Summary: The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, provides a direct route to the indole nucleus, a cornerstone of countless pharmaceuticals and natural products. The selection of the starting arylhydrazine is a critical determinant of the reaction's outcome, influencing yield, regioselectivity, and the properties of the final product. This technical guide provides an in-depth examination of 2,6-Dichlorophenylhydrazine hydrochloride, a strategic reagent whose unique electronic and steric properties present both challenges and opportunities in the synthesis of complex indole derivatives. We will explore its synthesis, physicochemical profile, and the mechanistic nuances of its application in the Fischer indole synthesis, culminating in a field-proven experimental protocol and quantitative analysis for drug development professionals and research scientists.

The Fischer Indole Synthesis: A Legacy of Innovation

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] For over a century, it has remained one of the most reliable and versatile methods for constructing the indole scaffold, which is a privileged structure in medicinal chemistry, found in everything from neurotransmitters like serotonin to blockbuster antimigraine drugs of the triptan class.[1][3]

The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, or by Lewis acids like zinc chloride or boron trifluoride.[1] The overall transformation proceeds through a well-elucidated mechanism, which serves as the foundation for understanding the role of substituted hydrazines.

The Reagent in Focus: this compound

This compound is a specialized reagent utilized when precise control over the electronic properties and substitution pattern of the target indole is required. Its primary significance lies in its role as a precursor for nitrogen-containing heterocycles, most notably in the Fischer indole and Knorr pyrazole syntheses.[4]

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ · HCl | [5] |

| Molecular Weight | 213.49 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 225 °C (decomposes) | [6] |

| CAS Number | 50709-36-9 | [6] |

Safety & Handling: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Therefore, stringent adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and face protection. Use a properly fitted respirator (e.g., N95 type) to avoid dust inhalation.[5][6]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

-

Handling: Avoid dust formation. Keep away from heat and incompatible materials such as strong bases.[8]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area under an inert atmosphere (e.g., nitrogen).[9]

Synthesis Pathway

The synthesis of this compound is a well-established, multi-step process commencing from the corresponding aniline. The key transformation involves the formation of a diazonium salt, which is then reduced.[4]

-

Diazotization: 2,6-Dichloroaniline is treated with a cold solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) to form the 2,6-dichlorobenzenediazonium salt intermediate.[4]

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[10]

-

Isolation: The resulting 2,6-Dichlorophenylhydrazine precipitates as its hydrochloride salt, which can be isolated by filtration.[10]

Caption: Key stages of the Fischer indole synthesis mechanism.

The Influence of Dichloro-Substitution: An Expert's Perspective